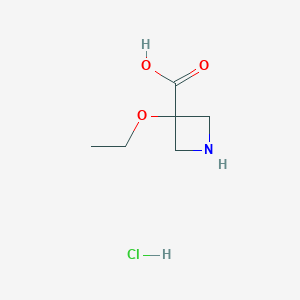

3-Ethoxyazetidine-3-carboxylic acid hydrochloride

Description

Properties

IUPAC Name |

3-ethoxyazetidine-3-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO3.ClH/c1-2-10-6(5(8)9)3-7-4-6;/h7H,2-4H2,1H3,(H,8,9);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLNQUESZWZPBLV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1(CNC1)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1523618-24-7 | |

| Record name | 3-Azetidinecarboxylic acid, 3-ethoxy-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1523618-24-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

Synthesis and characterization of 3-Ethoxyazetidine-3-carboxylic acid hydrochloride

An In-Depth Technical Guide to the Synthesis and Characterization of 3-Ethoxyazetidine-3-carboxylic acid hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of the Azetidine Scaffold

The azetidine scaffold, a four-membered nitrogen-containing heterocycle, has garnered significant attention in modern medicinal chemistry.[1][2] Its inherent ring strain and distinct three-dimensional geometry provide a unique combination of structural rigidity and metabolic stability, rendering it a privileged motif in the design of novel therapeutics.[1][3] Among the various substituted azetidines, 3-substituted derivatives, particularly azetidine-3-carboxylic acids, serve as invaluable building blocks and constrained amino acid bioisosteres.[4][5][6] These structures are instrumental in creating peptides with enhanced stability and bioactivity and in the synthesis of complex pharmaceuticals.[6]

This guide provides a comprehensive technical overview of a specific, highly functionalized building block: 3-Ethoxyazetidine-3-carboxylic acid hydrochloride. We will delve into a proposed synthetic pathway, detailing the underlying chemical principles and experimental protocols. Furthermore, a thorough analysis of the characterization techniques required to verify the structure and purity of the final compound will be presented. This document is intended to serve as a practical resource for scientists engaged in synthetic chemistry and drug discovery.

Part 1: A Proposed Synthetic Pathway

The synthesis of 3-Ethoxyazetidine-3-carboxylic acid hydrochloride is a multi-step process that requires careful control of protecting groups and reaction conditions. While numerous methods exist for constructing the azetidine ring, a common and effective strategy involves the functionalization of a pre-existing, readily available azetidine precursor.[1][3] The following pathway starts from the commercially available N-Boc-3-hydroxyazetidine.

The rationale for this pathway is rooted in established, high-yielding transformations. The use of a tert-butyloxycarbonyl (Boc) protecting group for the azetidine nitrogen is a standard practice, ensuring its stability during the subsequent oxidative and nucleophilic addition steps. The oxidation to the ketone is a critical transformation, setting the stage for the introduction of the carboxylic acid precursor at the C3 position. A Strecker-type synthesis, involving the formation of a cyanohydrin followed by hydrolysis, is a classic and reliable method for creating α-amino acids, adapted here for this cyclic analogue. The subsequent etherification and final deprotection with acidic workup provide the target molecule in its stable hydrochloride salt form.

Caption: Proposed multi-step synthesis of the target compound.

Part 2: Detailed Experimental Protocols

The following protocols are illustrative and may require optimization based on laboratory conditions and scale. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Step 1: Synthesis of N-Boc-azetidin-3-one

-

Setup: To a solution of N-Boc-3-hydroxyazetidine (1.0 eq) in anhydrous dichloromethane (DCM, ~0.2 M), add Dess-Martin periodinane (DMP) (1.2 eq) portion-wise at 0 °C.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.

-

Work-up: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate and sodium bicarbonate. Stir vigorously for 30 minutes.

-

Extraction: Separate the layers and extract the aqueous phase with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield N-Boc-azetidin-3-one as a white solid.

Step 2: Synthesis of N-Boc-3-ethoxyazetidine-3-carboxylic acid

-

Cyanohydrin Formation: To a solution of N-Boc-azetidin-3-one (1.0 eq) in anhydrous DCM, add trimethylsilyl cyanide (TMSCN) (1.5 eq) and a catalytic amount of zinc iodide (ZnI₂). Stir at room temperature for 12-16 hours.

-

Etherification: Cool the reaction mixture to 0 °C and carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 eq). Stir for 30 minutes, then add iodoethane (1.5 eq) dropwise. Allow the reaction to warm to room temperature and stir for another 12 hours.

-

Hydrolysis: Carefully quench the reaction with water. Add a solution of lithium hydroxide (LiOH) (3.0 eq) in a mixture of THF/water. Heat the mixture to 60 °C and stir until the nitrile is fully hydrolyzed (monitor by TLC or LC-MS).

-

Work-up and Extraction: Cool the mixture and acidify to pH ~3 with 1M HCl. Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Step 3: Synthesis of 3-Ethoxyazetidine-3-carboxylic acid hydrochloride

-

Deprotection and Salt Formation: Dissolve the crude N-Boc-3-ethoxyazetidine-3-carboxylic acid in a solution of 4M HCl in 1,4-dioxane.

-

Isolation: Stir the solution at room temperature for 2-4 hours. The product will typically precipitate out of the solution.

-

Purification: Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product, 3-Ethoxyazetidine-3-carboxylic acid hydrochloride.[7]

Part 3: Comprehensive Characterization

Confirming the identity and purity of the synthesized compound is paramount. A combination of spectroscopic methods is required for unambiguous characterization.

Caption: Workflow for the structural and purity analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of the molecule.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the ethoxy group (a triplet and a quartet), the diastereotopic protons of the azetidine ring (appearing as multiplets), and a broad singlet for the amine and carboxylic acid protons, which may exchange with D₂O.[8] The acidic –CO₂H proton typically appears far downfield, around 12 δ.[9][10]

-

¹³C NMR: The carbon NMR spectrum will confirm the number of unique carbon atoms. Key signals include the carboxyl carbon (165-185 δ), the quaternary C3 carbon attached to the oxygen, the carbons of the azetidine ring, and the two carbons of the ethoxy group.[8][9]

| Assignment | Expected ¹H NMR Chemical Shift (δ, ppm) | Expected ¹³C NMR Chemical Shift (δ, ppm) |

| -CH₂- (Azetidine) | 3.8 - 4.2 (m) | 45 - 55 |

| -CH₂CH₃ (Ethoxy) | 3.5 - 3.8 (q) | 60 - 70 |

| -CH₂CH₃ (Ethoxy) | 1.2 - 1.4 (t) | 14 - 18 |

| C3 (Quaternary) | - | 70 - 80 |

| C=O (Carboxylic Acid) | 10 - 13 (br s) | 170 - 180 |

| NH₂⁺ (Ammonium) | 9 - 11 (br s) | - |

(Note: Shifts are approximate and can vary based on solvent and concentration.)

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

| Functional Group | Characteristic Absorption (cm⁻¹) | Appearance |

| O-H Stretch (Carboxylic Acid) | 2500 - 3300 | Very Broad |

| N-H Stretch (Ammonium) | 2800 - 3200 | Broad, overlaps with O-H |

| C=O Stretch (Carboxylic Acid) | 1710 - 1760 | Strong, Sharp |

| C-O Stretch (Ether & Acid) | 1000 - 1300 | Strong |

The presence of a very broad absorption band from 2500-3300 cm⁻¹ is highly characteristic of a hydrogen-bonded carboxylic acid.[10][11][12]

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) is essential for confirming the elemental composition.

-

Expected Mass: The calculated monoisotopic mass for the protonated molecule [C₆H₁₁NO₃ + H]⁺ is approximately 146.0817 g/mol .[13]

-

Fragmentation: A characteristic fragmentation pattern in mass spectrometry for carboxylic acid derivatives is the cleavage of the C-Y bond to form an acylium ion.[14] In this case, the loss of the ethoxy group or the entire carboxylic acid moiety could be observed.

Applications in Drug Discovery

3-Ethoxyazetidine-3-carboxylic acid hydrochloride is not merely a synthetic curiosity; it represents a valuable building block for drug development. Its utility stems from several key features:

-

Constrained Amino Acid Mimic: The rigid azetidine ring restricts the conformational flexibility compared to open-chain analogues. Incorporating such structures into peptides can enforce specific secondary structures, leading to enhanced binding affinity and metabolic stability.[4]

-

Scaffold for Novel Chemical Space: The quaternary center at the 3-position provides a unique three-dimensional vector for substitution, allowing medicinal chemists to explore novel chemical space and optimize pharmacokinetic and pharmacodynamic properties.[2]

-

Improved Physicochemical Properties: The introduction of the ethoxy group can modulate properties such as lipophilicity and polarity, which are critical for drug absorption, distribution, metabolism, and excretion (ADME).

Conclusion

This guide has outlined a robust and chemically sound pathway for the synthesis of 3-Ethoxyazetidine-3-carboxylic acid hydrochloride, a valuable building block for pharmaceutical research. By leveraging established synthetic transformations and providing a clear rationale for each step, we have created a practical blueprint for its preparation. The detailed characterization workflow ensures that researchers can confidently verify the structure and purity of their material. The unique structural features of this compound position it as a significant tool for medicinal chemists aiming to design the next generation of therapeutics.

References

- 1. benchchem.com [benchchem.com]

- 2. chemrxiv.org [chemrxiv.org]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 3-Hydroxyazetidine carboxylic acids: non-proteinogenic amino acids for medicinal chemists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. chemimpex.com [chemimpex.com]

- 7. Page loading... [wap.guidechem.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 10. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]

- 11. 21.10 Spectroscopy of Carboxylic Acid Derivatives – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 12. echemi.com [echemi.com]

- 13. PubChemLite - 3-ethoxyazetidine-3-carboxylic acid hydrochloride (C6H11NO3) [pubchemlite.lcsb.uni.lu]

- 14. chem.libretexts.org [chem.libretexts.org]

A Comprehensive Technical Guide to the Physicochemical Properties of 3-Ethoxyazetidine-3-carboxylic acid hydrochloride

An In-depth Technical Guide

Abstract: 3-Ethoxyazetidine-3-carboxylic acid hydrochloride is a substituted azetidine derivative, a class of compounds recognized for its utility as a versatile scaffold in medicinal chemistry. As with any potential drug candidate, a thorough understanding of its physicochemical properties is a prerequisite for successful formulation, preclinical, and clinical development. These properties govern the compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its stability, handling, and manufacturability. This guide provides a comprehensive framework for the characterization of 3-Ethoxyazetidine-3-carboxylic acid hydrochloride, outlining the theoretical importance and detailed experimental protocols for determining its core physicochemical attributes. It is intended for researchers, chemists, and drug development professionals seeking to establish a foundational data package for this molecule.

Introduction: The Imperative of Physicochemical Characterization

In the early stages of drug development, the systematic evaluation of a compound's physical and chemical properties is a critical, non-negotiable step.[1][2] These fundamental characteristics, including solubility, pKa, lipophilicity, melting point, and hygroscopicity, dictate the molecule's behavior from the moment of formulation to its interaction with biological systems.[3][4] 3-Ethoxyazetidine-3-carboxylic acid hydrochloride, as a hydrochloride salt of a non-canonical amino acid, presents a unique profile that requires careful investigation. The presence of a carboxylic acid, a tertiary amine within the azetidine ring, and an ether linkage suggests specific pH-dependent behaviors and potential stability challenges that must be quantified.

This document serves as a self-validating guide to elucidating these properties. The protocols described are designed to be robust and reproducible, providing the foundational knowledge necessary to advance a compound like 3-Ethoxyazetidine-3-carboxylic acid hydrochloride through the development pipeline.

Chemical Identity and Structure

A precise understanding of the molecule's identity is the starting point for all subsequent analysis.

Table 1: Chemical Identifiers for 3-Ethoxyazetidine-3-carboxylic acid hydrochloride

| Identifier | Value | Source |

|---|---|---|

| CAS Number | 1523618-24-7 | [5] |

| Molecular Formula | C₆H₁₂ClNO₃ | [5] |

| Molecular Weight | 181.617 g/mol | [5] |

| Canonical SMILES | CCOC1(CNC1)C(=O)O.Cl | [5] |

| InChIKey | OLNQUESZWZPBLV-UHFFFAOYSA-N |[5] |

Chemical Structure:

(A 2D representation of the chemical structure would be placed here).

Core Physicochemical Properties: Protocols and Rationale

This section details the experimental determination of the most critical physicochemical parameters. The causality behind each protocol is explained to provide context for researchers.

3.1 Aqueous Solubility

Expertise & Experience: Aqueous solubility is arguably the most important property for orally administered drugs, as a compound must dissolve to be absorbed. For a hydrochloride salt, solubility is intrinsically linked to pH. The salt form is chosen to enhance solubility at low pH (like in the stomach), but it can be susceptible to precipitation in the higher pH of the intestine.[6] Furthermore, high concentrations of chloride ions in gastric fluid can suppress the dissolution of a hydrochloride salt via the common ion effect.[7] Therefore, assessing solubility across a range of physiologically relevant pH values is essential.

Experimental Protocol: pH-Dependent Equilibrium Solubility (Shake-Flask Method)

-

Preparation of Buffers: Prepare a series of buffers at pH 1.2 (simulated gastric fluid, without enzymes), 4.5, and 6.8 (simulated intestinal fluid, without enzymes).

-

Sample Preparation: Add an excess amount of 3-Ethoxyazetidine-3-carboxylic acid hydrochloride to separate vials containing each buffer. The presence of undissolved solid is necessary to ensure equilibrium is reached with a saturated solution.[8]

-

Equilibration: Seal the vials and place them in a shaker bath set to a constant temperature (typically 25°C or 37°C) for a minimum of 24 hours to ensure equilibrium is reached.

-

Sample Collection and Separation: After equilibration, allow the vials to stand, permitting the excess solid to settle. Carefully withdraw an aliquot of the supernatant. It is critical to immediately filter the sample through a sub-micron filter (e.g., 0.22 µm PVDF) to remove any undissolved particulates.

-

Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

Data Reporting: Report the solubility in mg/mL or µg/mL for each pH value.

Trustworthiness: This protocol is self-validating by ensuring a solid phase remains at equilibrium, confirming saturation. The use of a validated HPLC method ensures accurate quantification. Performing the experiment in triplicate provides statistical confidence in the results.

Visualization: Solubility Determination Workflow

Caption: Workflow for pH-dependent solubility determination.

3.2 Dissociation Constant (pKa)

Expertise & Experience: The pKa values represent the pH at which a molecule's ionizable groups are 50% ionized. For 3-Ethoxyazetidine-3-carboxylic acid hydrochloride, we expect at least two pKa values: one for the carboxylic acid group (typically acidic, pKa ~2-4) and one for the protonated azetidine nitrogen (typically basic, pKa ~8-10).[9] These values are paramount as they dictate the charge state of the molecule at different physiological pHs, which in turn governs its solubility, membrane permeability, and receptor binding.[4]

Experimental Protocol: Potentiometric Titration

-

Solution Preparation: Accurately weigh and dissolve a sample of the compound in deionized, degassed water to create a solution of known concentration (e.g., 0.01 M).

-

Titration Setup: Place the solution in a temperature-controlled vessel (25°C) equipped with a calibrated pH electrode and a magnetic stirrer.

-

Acidic Titration: Slowly titrate the solution with a standardized strong base (e.g., 0.1 M NaOH), recording the pH after each incremental addition. Continue the titration well past the expected equivalence points.

-

Basic Titration: In a separate experiment, titrate an identical sample solution with a standardized strong acid (e.g., 0.1 M HCl) to determine the pKa of the basic group more accurately.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points (the flattest regions of the buffer zones on the curve). Alternatively, the first derivative of the plot (ΔpH/ΔV) can be used to precisely identify the equivalence points.

-

Trustworthiness: The use of standardized titrants and a calibrated pH meter is crucial for accuracy. The clear inflection points in the resulting titration curve serve as an internal validation of the measurement.

Visualization: pKa Determination Workflow

Caption: Workflow for pKa determination by potentiometric titration.

3.3 Melting Point

Expertise & Experience: The melting point is a fundamental thermal property used to assess the identity and purity of a crystalline solid.[10][11] A sharp, well-defined melting range is characteristic of a pure compound, whereas impurities typically cause a depression and broadening of the melting range.[12][13] This analysis is a primary quality control check.

Experimental Protocol: Capillary Method

-

Sample Preparation: Finely powder a small amount of the dry compound. Pack the powder into a thin-walled capillary tube to a height of 2-3 mm.

-

Apparatus Setup: Place the capillary tube into a calibrated melting point apparatus.[14]

-

Determination: Heat the sample at a controlled, slow rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Observation & Recording: Record the temperature at which the first drop of liquid appears (T_onset) and the temperature at which the last solid particle melts (T_clear).

-

Data Reporting: Report the result as a melting range (T_onset – T_clear).

-

Trustworthiness: The protocol's validity rests on a slow, controlled heating ramp to ensure thermal equilibrium. Performing the measurement in triplicate and averaging the results ensures precision.[11]

Visualization: Melting Point Determination Workflow

Caption: Workflow for hygroscopicity assessment using GSA.

Stability and Safe Handling

Stability: The chemical stability of 3-Ethoxyazetidine-3-carboxylic acid hydrochloride should be evaluated under various stress conditions (e.g., pH, light, temperature, oxidation) as part of a forced degradation study. [1]This helps to identify potential degradation pathways and establish a stability-indicating analytical method.

Safe Handling: While a specific Safety Data Sheet (SDS) for 3-Ethoxyazetidine-3-carboxylic acid hydrochloride should always be consulted, general precautions for handling hydrochloride salts of amine-containing compounds are warranted.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat. [15]* Inhalation: Avoid creating and inhaling dust. Handle in a well-ventilated area or a chemical fume hood. [16]* Contact: The compound may cause skin and eye irritation. [17][18]In case of contact, rinse the affected area thoroughly with water. [15]* Storage: Store in a tightly sealed container in a cool, dry place, potentially under an inert atmosphere, especially if hygroscopicity is confirmed. [18]

Summary of Properties

The following table should be populated with experimental data generated using the protocols described in this guide.

Table 2: Summary of Physicochemical Properties for 3-Ethoxyazetidine-3-carboxylic acid hydrochloride

| Property | Method | Expected Value | Significance |

|---|---|---|---|

| Aqueous Solubility | Shake-Flask (HPLC-UV) | TBD (pH-dependent) | Bioavailability, Formulation |

| pKa₁ (Carboxylic Acid) | Potentiometric Titration | TBD (~2-4) | Charge state, Solubility, Permeability |

| pKa₂ (Azetidine N) | Potentiometric Titration | TBD (~8-10) | Charge state, Solubility, Permeability |

| Melting Point | Capillary Method / DSC | TBD | Purity, Identity, Solid Form |

| Hygroscopicity | Gravimetric Sorption Analysis | TBD (Classification) | Stability, Handling, Storage |

| LogP / LogD | Shake-Flask / Potentiometric | TBD | Lipophilicity, Permeability |

TBD: To Be Determined

Conclusion

The systematic characterization of 3-Ethoxyazetidine-3-carboxylic acid hydrochloride's physicochemical properties is a foundational pillar of its development as a potential therapeutic agent. The theoretical rationale and detailed experimental workflows provided in this guide offer a robust framework for generating the high-quality, reliable data required by researchers, formulation scientists, and regulatory bodies. By diligently applying these methods, development teams can make informed decisions, mitigate risks associated with poor biopharmaceutical properties, and ultimately accelerate the journey from discovery to clinical application.

References

-

NANOLAB. (n.d.). Melting Point Determination in Pharmaceutical Industry. Retrieved from [Link]

-

Langhua Pharma. (n.d.). Physicochemical and Biopharmaceutical Characterization of Medicinal Compounds/Drug Substances. Retrieved from [Link]

-

Westlab Canada. (2023, May 8). Measuring the Melting Point. Retrieved from [Link]

-

Protheragen. (n.d.). Melting Point Test. Retrieved from [Link]

-

AELAB. (2024, July 1). What is a Melting Point Device?. Retrieved from [Link]

-

Technology Networks. (n.d.). Hygroscopicity Evaluation. Retrieved from [Link]

-

Labinsights. (2023, May 8). Unveiling of Hygroscopicity Evaluation for Drug Formulation. Retrieved from [Link]

-

Pacific BioLabs. (n.d.). Physicochemical Properties. Retrieved from [Link]

-

ResolveMass Laboratories Inc. (n.d.). Melting Point Determination. Retrieved from [Link]

-

Asian Journal of Pharmacy and Technology. (n.d.). Physico-chemical Properties of Solid Drugs: A Review. Retrieved from [Link]

-

PubChemLite. (n.d.). 3-ethoxyazetidine-3-carboxylic acid hydrochloride (C6H11NO3). Retrieved from [Link]

-

Allada, R. (2016). Hygroscopicity Categorization of Pharmaceutical Solids by Gravimetric Sorption Analysis: A Systematic Approach. Asian Journal of Pharmaceutics, 10(4). Retrieved from [Link]

-

Serajuddin, A. T., & Jarowski, C. I. (1985). pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. Journal of Pharmaceutical Sciences, 74(2), 142-147. Retrieved from [Link]

-

Fisher Scientific. (2024, March 9). SAFETY DATA SHEET - 3-Methoxyazetidine hydrochloride. Retrieved from [Link]

-

Acros PharmaTech Limited. (2018, August 20). SAFETY DATA SHEET. Retrieved from [Link]

-

Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

-

Serajuddin, A. T., Fakes, M. G., & Noisternig, A. F. (1987). Precaution on use of hydrochloride salts in pharmaceutical formulation. Journal of Pharmaceutical Sciences, 76(5), 402-404. Retrieved from [Link]

Sources

- 1. langhuapharma.com [langhuapharma.com]

- 2. ajptonline.com [ajptonline.com]

- 3. pacificbiolabs.com [pacificbiolabs.com]

- 4. Physicochemical Property Study - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 5. Page loading... [wap.guidechem.com]

- 6. pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Precaution on use of hydrochloride salts in pharmaceutical formulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. lup.lub.lu.se [lup.lub.lu.se]

- 9. Amino Acids: pKa & pI Explained - Creative Peptides [creative-peptides.com]

- 10. westlab.com [westlab.com]

- 11. Melting Point Test - Protheragen [protheragen.ai]

- 12. nano-lab.com.tr [nano-lab.com.tr]

- 13. resolvemass.ca [resolvemass.ca]

- 14. aelabgroup.com [aelabgroup.com]

- 15. acrospharma.co.kr [acrospharma.co.kr]

- 16. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 17. fishersci.at [fishersci.at]

- 18. tcichemicals.com [tcichemicals.com]

An In-depth Technical Guide to the Proposed Mechanism of Action of 3-Ethoxyazetidine-3-carboxylic acid hydrochloride

Abstract

This technical guide delineates the proposed mechanism of action for 3-Ethoxyazetidine-3-carboxylic acid hydrochloride, a novel azetidine derivative. Based on structure-activity relationships of analogous compounds, it is hypothesized that this molecule functions as an inhibitor of gamma-aminobutyric acid (GABA) transporters (GATs). This document provides a comprehensive overview of the GABAergic system, the role of GATs in neurotransmission, and a detailed experimental framework to validate the proposed mechanism. This guide is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel modulators of the GABAergic system.

Introduction: The GABAergic System and the Role of GABA Transporters

Gamma-aminobutyric acid (GABA) is the principal inhibitory neurotransmitter in the mammalian central nervous system (CNS). Its primary role is to reduce neuronal excitability, thereby maintaining a balance between neuronal excitation and inhibition. This balance is crucial for normal brain function, and its disruption is implicated in a variety of neurological and psychiatric disorders, including epilepsy, anxiety, and sleep disorders.

The action of GABA in the synaptic cleft is terminated by its reuptake into presynaptic neurons and surrounding glial cells. This process is mediated by a family of sodium- and chloride-dependent GABA transporters (GATs). To date, four distinct GAT subtypes have been identified: GAT-1, GAT-2, GAT-3, and the betaine/GABA transporter 1 (BGT-1).[1][2] These transporters are crucial for regulating the concentration and duration of GABA in the synaptic cleft, thereby shaping GABAergic neurotransmission.[2]

Inhibition of these transporters can prolong the presence of GABA in the synapse, enhancing GABAergic signaling. This makes GATs attractive therapeutic targets for conditions characterized by reduced GABAergic tone.[2][3]

The Azetidine Scaffold in GABA Uptake Inhibition

Azetidine derivatives have emerged as a promising class of conformationally constrained GABA analogs with the potential to act as GABA uptake inhibitors.[4] The rigid azetidine ring system can mimic the folded conformation of GABA, allowing for interaction with the binding sites of GATs. Structure-activity relationship (SAR) studies on various azetidine derivatives have demonstrated that modifications to the azetidine ring can significantly influence their potency and selectivity for different GAT subtypes.[4]

Proposed Mechanism of Action of 3-Ethoxyazetidine-3-carboxylic acid hydrochloride

Based on its structural features, we propose that 3-Ethoxyazetidine-3-carboxylic acid hydrochloride acts as a competitive inhibitor of GABA transporters .

-

The Azetidine-3-carboxylic acid core: This portion of the molecule is a key pharmacophore that mimics the structure of GABA. The carboxylic acid group is likely crucial for interacting with complementary binding sites within the transporter protein, similar to the carboxylic acid moiety of GABA itself.

-

The 3-Ethoxy group: The presence of an ethoxy group at the 3-position is a key structural feature. This group may influence the compound's binding affinity and selectivity for different GAT subtypes by interacting with a specific hydrophobic pocket within the transporter's binding site.

The proposed mechanism involves the compound binding to the active site of the GABA transporter, thereby preventing the binding and subsequent translocation of GABA. This leads to an accumulation of GABA in the synaptic cleft, resulting in an overall enhancement of inhibitory neurotransmission.

Proposed mechanism of GABA uptake inhibition.

Experimental Validation of the Proposed Mechanism

To rigorously test the hypothesis that 3-Ethoxyazetidine-3-carboxylic acid hydrochloride is a GABA uptake inhibitor, a series of well-established in vitro assays are required.

Primary Assay: [³H]GABA Uptake Inhibition Assay

This assay directly measures the ability of the compound to inhibit the uptake of radiolabeled GABA into cells or synaptosomes expressing GABA transporters.

Experimental Protocol:

-

Cell Culture: Culture a suitable cell line (e.g., HEK293 or CHO) stably expressing one of the human GABA transporter subtypes (hGAT-1, hGAT-2, hGAT-3, or hBGT-1).

-

Cell Plating: Plate the cells in a 96-well microplate and allow them to adhere overnight.

-

Assay Buffer Preparation: Prepare a Krebs-Ringer-HEPES buffer (pH 7.4).

-

Compound Preparation: Prepare a stock solution of 3-Ethoxyazetidine-3-carboxylic acid hydrochloride in a suitable solvent (e.g., water or DMSO) and make serial dilutions to obtain a range of concentrations.

-

Pre-incubation: Wash the cells with the assay buffer and then pre-incubate them with either the vehicle or different concentrations of the test compound for 10-15 minutes at room temperature.

-

Initiation of Uptake: Add a solution containing a fixed concentration of [³H]GABA to each well to initiate the uptake reaction.

-

Incubation: Incubate the plate for a short period (e.g., 10-20 minutes) at room temperature to allow for GABA uptake.

-

Termination of Uptake: Terminate the uptake by rapidly washing the cells with ice-cold assay buffer.

-

Cell Lysis and Scintillation Counting: Lyse the cells and measure the amount of [³H]GABA taken up using a liquid scintillation counter.

-

Data Analysis: Calculate the percentage of inhibition of [³H]GABA uptake for each concentration of the test compound compared to the vehicle control.

Secondary Assays: IC₅₀ Determination and Selectivity Profiling

To quantify the potency and selectivity of the compound, concentration-response curves are generated for each GAT subtype.

Methodology:

-

Perform the [³H]GABA uptake inhibition assay as described above with a wider range of concentrations of 3-Ethoxyazetidine-3-carboxylic acid hydrochloride for each of the four GAT subtypes.

-

Plot the percentage of inhibition against the logarithm of the compound concentration.

-

Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the maximal GABA uptake).

Data Presentation:

| Transporter Subtype | Hypothetical IC₅₀ (µM) |

| hGAT-1 | 5.2 |

| hGAT-2 | > 100 |

| hGAT-3 | 25.8 |

| hBGT-1 | > 100 |

This table presents hypothetical data for illustrative purposes.

Mechanism of Inhibition Studies: Kinetic Analysis

To determine the nature of the inhibition (competitive, non-competitive, or uncompetitive), kinetic studies are performed.

Protocol:

-

Perform the [³H]GABA uptake assay with varying concentrations of both the inhibitor (3-Ethoxyazetidine-3-carboxylic acid hydrochloride) and the substrate ([³H]GABA).

-

Measure the initial rates of GABA uptake at each combination of inhibitor and substrate concentrations.

-

Analyze the data using a double reciprocal plot (Lineweaver-Burk plot) or by fitting the data directly to the Michaelis-Menten equation modified for different inhibition models.

-

Competitive Inhibition: The Vmax remains unchanged, while the apparent Km increases. On a Lineweaver-Burk plot, this is visualized as lines with different slopes intersecting at the y-axis.

-

Non-competitive Inhibition: The Vmax decreases, while the Km remains unchanged. On a Lineweaver-Burk plot, this is seen as lines with different slopes intersecting on the x-axis.

-

Uncompetitive Inhibition: Both Vmax and Km decrease. On a Lineweaver-Burk plot, this results in parallel lines.

-

Experimental workflow for validating the mechanism of action.

Conclusion and Future Directions

This guide has outlined a plausible mechanism of action for 3-Ethoxyazetidine-3-carboxylic acid hydrochloride as a GABA uptake inhibitor, based on the established pharmacology of related azetidine derivatives. The proposed mechanism posits that the compound competitively inhibits GABA transporters, leading to an increase in synaptic GABA levels and enhanced inhibitory neurotransmission.

The provided experimental protocols offer a clear and robust pathway for the validation of this hypothesis. Successful confirmation of this mechanism would establish 3-Ethoxyazetidine-3-carboxylic acid hydrochloride as a valuable tool for studying the GABAergic system and as a potential lead compound for the development of novel therapeutics for a range of neurological and psychiatric disorders.

Future research should focus on in vivo studies to assess the compound's pharmacokinetic profile, brain penetrance, and efficacy in animal models of relevant CNS disorders. Additionally, further SAR studies around the 3-ethoxy and other positions of the azetidine ring could lead to the discovery of even more potent and selective GAT inhibitors.

References

Sources

- 1. Discovery of a subtype selective inhibitor of the human betaine/GABA transporter 1 (BGT-1) with a non-competitive pharmacological profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The GABA transporter and its inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis of novel GABA uptake inhibitors. 3. Diaryloxime and diarylvinyl ether derivatives of nipecotic acid and guvacine as anticonvulsant agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Characterization of 3-Ethoxyazetidine-3-carboxylic acid hydrochloride

This guide provides an in-depth analysis of the expected spectroscopic data for 3-Ethoxyazetidine-3-carboxylic acid hydrochloride (C₆H₁₂ClNO₃, Molecular Weight: 181.62 g/mol ). As a key building block in medicinal chemistry, understanding its structural features through modern analytical techniques is paramount for researchers and drug development professionals. This document synthesizes fundamental spectroscopic principles to predict and interpret the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, offering a robust framework for its characterization.

Molecular Structure and Spectroscopic Overview

3-Ethoxyazetidine-3-carboxylic acid hydrochloride is a substituted cyclic amino acid. The structure features a four-membered azetidine ring, a quaternary carbon at the 3-position substituted with both an ethoxy group and a carboxylic acid, and a hydrochloride salt formed with the ring's nitrogen atom. This unique combination of functional groups gives rise to a distinct spectroscopic fingerprint.

The analytical approach described herein is designed to provide unambiguous structural confirmation. The methodologies are based on established protocols, ensuring that the predicted data serves as a reliable benchmark for experimental verification.

Caption: Structure of 3-Ethoxyazetidine-3-carboxylic acid hydrochloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For 3-Ethoxyazetidine-3-carboxylic acid hydrochloride, both ¹H and ¹³C NMR will provide critical connectivity information.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show distinct signals for the ethoxy group and the azetidine ring protons. The acidic protons (on the carboxyl group and the protonated amine) will also be present, though their appearance can be highly dependent on the solvent and concentration.[1][2]

Key Features:

-

Carboxylic Acid Proton (-COOH): A highly deshielded, broad singlet is expected in the range of 10-12 ppm.[1][3] Its broadness is a result of hydrogen bonding and chemical exchange. This signal will disappear upon the addition of D₂O.

-

Ammonium Protons (-N⁺H₂-): The two protons on the positively charged nitrogen will likely appear as a broad signal, potentially in the 7-9 ppm range, which would also exchange with D₂O.

-

Azetidine Ring Protons (-CH₂-): The two methylene groups on the azetidine ring (at C2 and C4) are diastereotopic. This means the two protons on each carbon are chemically non-equivalent and will appear as distinct signals. They are expected to show complex splitting patterns (geminal and vicinal coupling) and will likely resonate in the 3.5-4.5 ppm region, shifted downfield due to the influence of the adjacent protonated nitrogen.

-

Ethoxy Group Protons (-O-CH₂-CH₃):

-

The methylene (-O-CH₂-) protons will appear as a quartet, shifted downfield by the adjacent oxygen atom, likely in the 3.5-4.0 ppm range.

-

The methyl (-CH₃) protons will appear as a triplet further upfield, typically around 1.2-1.5 ppm.[4]

-

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Integration |

| -COOH | 10.0 - 12.0 | broad singlet (s) | 1H |

| -N⁺H₂- | 7.0 - 9.0 | broad singlet (s) | 2H |

| Azetidine -CH₂- (C2/C4) | 3.5 - 4.5 | multiplet (m) | 4H |

| Ethoxy -O-CH₂- | 3.5 - 4.0 | quartet (q) | 2H |

| Ethoxy -CH₃ | 1.2 - 1.5 | triplet (t) | 3H |

Table 1: Predicted ¹H NMR Spectral Data.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will show six distinct signals, corresponding to each unique carbon atom in the molecule.

Key Features:

-

Carbonyl Carbon (-COOH): This carbon is the most deshielded, appearing in the 165-185 ppm range.[1][5]

-

Quaternary Carbon (C3): The carbon atom at the junction of the azetidine ring, ethoxy group, and carboxylic acid will be significantly deshielded and is expected in the 70-90 ppm range.

-

Azetidine Ring Carbons (-CH₂-): The two methylene carbons of the ring (C2 and C4) will be shifted downfield by the adjacent nitrogen, appearing in the 45-60 ppm range.[6]

-

Ethoxy Group Carbons (-O-CH₂-CH₃):

-

The methylene carbon (-O-CH₂-) will be in the 60-70 ppm range.[7]

-

The methyl carbon (-CH₃) will be the most shielded, appearing upfield around 15-20 ppm.

-

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| -COOH | 165 - 185 |

| C3 (Quaternary) | 70 - 90 |

| Ethoxy -O-CH₂- | 60 - 70 |

| Azetidine -CH₂- (C2/C4) | 45 - 60 |

| Ethoxy -CH₃ | 15 - 20 |

Table 2: Predicted ¹³C NMR Spectral Data.

Caption: Predicted ¹³C NMR chemical shifts for 3-Ethoxyazetidine-3-carboxylic acid hydrochloride.

Infrared (IR) Spectroscopy

IR spectroscopy is ideal for identifying the functional groups present in a molecule. The spectrum of 3-Ethoxyazetidine-3-carboxylic acid hydrochloride will be dominated by absorptions from the carboxylic acid, the protonated amine, and the ether linkage.

Key Features:

-

O-H Stretch (Carboxylic Acid): A very broad and strong absorption is expected from 2500-3300 cm⁻¹.[8][9] This band is characteristic of a hydrogen-bonded carboxylic acid dimer.

-

N-H Stretch (Ammonium): A broad, strong absorption from the N⁺-H bonds of the protonated azetidine ring will also appear, likely overlapping with the O-H stretch in the 2500-3000 cm⁻¹ region.

-

C-H Stretch (Aliphatic): Absorptions for the sp³ C-H bonds will be observed between 2850-3000 cm⁻¹.

-

C=O Stretch (Carboxylic Acid): A strong, sharp absorption band is predicted in the 1710-1760 cm⁻¹ range.[1][10]

-

N-H Bend (Ammonium): A medium intensity band is expected around 1500-1600 cm⁻¹.

-

C-O Stretch (Ether & Carboxylic Acid): Strong C-O stretching bands will be present in the fingerprint region, typically between 1000-1300 cm⁻¹.[11]

| Vibrational Mode | Predicted Absorption Range (cm⁻¹) | Intensity |

| O-H Stretch (Carboxylic Acid) | 2500 - 3300 | Strong, Very Broad |

| N-H Stretch (Ammonium) | 2500 - 3000 | Strong, Broad |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium |

| C=O Stretch (Carboxylic Acid) | 1710 - 1760 | Strong, Sharp |

| N-H Bend (Ammonium) | 1500 - 1600 | Medium |

| C-O Stretch (Ether/Acid) | 1000 - 1300 | Strong |

Table 3: Predicted Characteristic IR Absorption Bands.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in structural confirmation. Using a soft ionization technique like Electrospray Ionization (ESI), the molecular ion is expected to be readily observed.

Expected Observations:

-

Molecular Ion: In positive ion mode ESI-MS, the base molecule (C₆H₁₁NO₃, MW: 145.14) will be detected as the protonated species [M+H]⁺ at m/z 146.08.

-

Fragmentation: Tandem MS (MS/MS) of the m/z 146.08 ion would induce fragmentation. The fragmentation of cyclic amino acids can be complex, often involving a ring-opening event followed by losses of neutral molecules.[12][13] Key fragmentation pathways for this molecule would likely involve:

-

Loss of H₂O (18 Da): Dehydration is a common fragmentation pathway, leading to a fragment at m/z 128.07.

-

Loss of CO₂ (44 Da) or COOH (45 Da): Decarboxylation is characteristic of carboxylic acids, resulting in fragments at m/z 102.08 or m/z 101.07.

-

Alpha-cleavage of the ethoxy group: Loss of an ethyl radical (•C₂H₅, 29 Da) is a typical fragmentation for ethers, which would lead to a fragment at m/z 117.05.[14]

-

Ring Cleavage: Cleavage of the azetidine ring could lead to a variety of smaller fragments.

-

Caption: Predicted primary fragmentation pathways in ESI-MS/MS.

Experimental Protocols

To acquire the spectroscopic data discussed, standardized laboratory procedures should be followed.

NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of 3-Ethoxyazetidine-3-carboxylic acid hydrochloride in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). Ensure the sample is fully dissolved.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

-

¹H NMR Acquisition:

-

Tune and match the probe for the ¹H frequency.

-

Acquire a standard one-dimensional ¹H spectrum using a 90° pulse.

-

Set the spectral width to cover a range from -2 to 16 ppm.

-

Acquire a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Tune and match the probe for the ¹³C frequency.

-

Acquire a proton-decoupled ¹³C spectrum.

-

Set the spectral width to cover a range from 0 to 220 ppm.

-

Acquire a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.

-

-

Data Processing: Process the acquired Free Induction Decays (FIDs) with Fourier transformation. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

IR Data Acquisition

-

Sample Preparation: Prepare the sample using an Attenuated Total Reflectance (ATR) accessory, which is suitable for solid powders. Place a small amount of the hydrochloride salt directly onto the ATR crystal.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Collect a background spectrum of the empty ATR crystal.

-

Apply pressure to the sample to ensure good contact with the crystal.

-

Collect the sample spectrum over the range of 4000 to 400 cm⁻¹.

-

Co-add multiple scans (e.g., 32-64) to improve the signal-to-noise ratio.

-

-

Data Processing: The resulting spectrum should be displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry Data Acquisition

-

Sample Preparation: Prepare a dilute solution of the sample (approx. 10-100 µg/mL) in a suitable solvent system, such as a mixture of methanol and water with 0.1% formic acid to promote ionization.

-

Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with an Electrospray Ionization (ESI) source.

-

Data Acquisition:

-

Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min).

-

Operate the mass spectrometer in positive ion mode.

-

Acquire a full scan mass spectrum over a relevant m/z range (e.g., 50-500).

-

For fragmentation analysis (MS/MS), select the precursor ion of interest (m/z 146.08) and subject it to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen).

-

-

Data Processing: Analyze the resulting spectra to determine the accurate mass of the parent ion and identify the major fragment ions.

Conclusion

This guide provides a comprehensive, theory-based spectroscopic analysis of 3-Ethoxyazetidine-3-carboxylic acid hydrochloride. The predicted ¹H NMR, ¹³C NMR, IR, and MS data offer a detailed structural fingerprint that is essential for the unambiguous identification and quality control of this important chemical entity. By combining the predicted data with the outlined experimental protocols, researchers in drug discovery and chemical synthesis can confidently characterize this molecule and ensure its integrity in their scientific endeavors.

References

- Pavia, D.L., Lampman, G.M., Kriz, G.S., & Vyvyan, J.R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Schilling, J., et al. (1999). Fragmentation and sequencing of cyclic peptides by matrix-assisted laser desorption/ionization post-source decay mass spectrometry. Journal of the American Society for Mass Spectrometry, 10(7), 655-662.

- JoVE. (n.d.). NMR and Mass Spectroscopy of Carboxylic Acids.

- Lichter, R. L., & Roberts, J. D. (1971). Nitrogen-15 nuclear magnetic resonance spectroscopy. Natural-abundance nitrogen-15 chemical shifts of aziridines and azetidines. The Journal of Organic Chemistry, 36(13), 1813-1817.

- Mao, J. D., et al. (2007). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta, 71(21), 5186-5200.

-

Michigan State University Department of Chemistry. (n.d.). Infrared Spectrometry. Retrieved from [Link]

- Ng, K. M., et al. (2012). Characteristic Fragmentation Behavior of Linear and Cyclic O-Linked Glycopeptides and Their Peptide Skeletons in MALDI-TOF/TOF MS. Molecules, 17(12), 14639-14654.

-

Oregon State University. (2020). Carboxylic Acid Spectroscopy. Retrieved from [Link]

- RSC Publishing. (n.d.). CHAPTER 12: Mass Spectrometric Analysis of Cyclic Peptides. In Comprehensive Mass Spectrometry.

- Breitmaier, E., & Bauer, G. (1984). ¹³C-NMR-Spektroskopie: Eine Einführung. Thieme.

-

University of Colorado Boulder. (n.d.). Infrared Spectroscopy. Retrieved from [Link]

- Ng, J., et al. (2011). The interpretation of tandem mass spectra obtained from cyclic non-ribosomal peptides. Journal of the American Society for Mass Spectrometry, 22(11), 1983-1994.

-

LibreTexts. (2021). Table of Characteristic IR Absorptions. Retrieved from [Link]

- Clark, C. R., et al. (2016). Electron ionization fragmentation studies of ethoxy and methoxymethyl substituted phenylacetones. Journal of Mass Spectrometry, 51(5), 349-357.

- Matsuo, T., et al. (1986). Amino Acid Sequence Determination of Cyclic Peptides. Agricultural and Biological Chemistry, 50(2), 511-513.

-

LibreTexts. (2021). IR Spectrum and Characteristic Absorption Bands. Retrieved from [Link]

- BenchChem. (n.d.). Comparative Analysis of the Mass Spectrometry Fragmentation Pattern of 1-Ethoxybut-2-yne.

- Royal Society of Chemistry. (2017). Easy access to constrained peptidomimetics and 2,2- disubstituted azetidines by unexpected reactivity profile of α-lithiated N-Boc-azetidines. Chemical Science, 8(1), 715-720.

- ResearchGate. (n.d.). Evolution of NH chemical shifts for 5 in the CDCl3 ¹H NMR spectrum.

-

SpectraBase. (n.d.). Azetidine - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

-

LibreTexts. (2021). Infrared Spectroscopy Absorption Table. Retrieved from [Link]

-

LibreTexts. (2021). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

- Klotz, I. M., & Gruen, D. M. (1947). The Infrared Spectra of Some Amino Acids. Journal of the American Chemical Society, 69(4), 823-825.

- Nguyen, T. M., et al. (2025). IDENTIFICATION OF AMINO ACID ISOMERS BY INFRARED PHOTODISSOCIATION SPECTROSCOPY OF MASS-SELECTED IONS. 56th Lunar and Planetary Science Conference.

- Sparkman, O. D. (2007). Mass Spectrometry Desk Reference. Global View Publishing.

- YouTube. (2023).

-

Oregon State University. (2022). ¹³C NMR Chemical Shifts. Retrieved from [Link]

-

NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). ¹H NMR Spectrum (1D, 500 MHz, H₂O, experimental) (HMDB0000042). Retrieved from [Link]

- MDPI. (2018). A Complete ¹H and ¹³C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molecules, 23(11), 2845.

-

University of Wisconsin-Madison. (n.d.). NMR Spectroscopy – ¹H NMR Chemical Shifts. Retrieved from [Link]

-

LibreTexts. (2021). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

-

Wikipedia. (n.d.). Aldehyde. Retrieved from [Link]

- Magnetic Resonance in Chemistry. (1990). Carbon-13 chemical shift assignments of derivatives of benzoic acid. Magnetic Resonance in Chemistry, 28(8), 684-688.

- Levy, M., & Cable, M. L. (2008). Vibrational and photoionization spectroscopy of biomolecules: aliphatic amino acid structures. The Journal of Physical Chemistry A, 112(16), 3664-3675.

-

LibreTexts. (2021). Interpreting C-13 NMR Spectra. Retrieved from [Link]

-

SpectraBase. (n.d.). L-Azetidine-2-carboxylic acid - Optional[1H NMR] - Spectrum. Retrieved from [Link]

-

Wiley Science Solutions. (n.d.). IR - Sadtler Amino Acids & Peptides. Retrieved from [Link]

Sources

- 1. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. CH 336: Carboxylic Acid Spectroscopy [sites.science.oregonstate.edu]

- 4. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]

- 5. ucl.ac.uk [ucl.ac.uk]

- 6. dev.spectrabase.com [dev.spectrabase.com]

- 7. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 8. Infrared Spectrometry [www2.chemistry.msu.edu]

- 9. uanlch.vscht.cz [uanlch.vscht.cz]

- 10. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]

- 11. www1.udel.edu [www1.udel.edu]

- 12. Fragmentation and sequencing of cyclic peptides by matrix-assisted laser desorption/ionization post-source decay mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. books.rsc.org [books.rsc.org]

- 14. youtube.com [youtube.com]

Crystal structure analysis of 3-Ethoxyazetidine-3-carboxylic acid hydrochloride

An In-Depth Technical Guide to the Crystal Structure Analysis of 3-Ethoxyazetidine-3-carboxylic acid hydrochloride

Abstract

The azetidine scaffold is a cornerstone in modern medicinal chemistry, prized for conferring unique three-dimensional characteristics that can significantly improve the pharmacological profiles of drug candidates.[1] Substitution at the 3-position offers a strategic vector for modulating bioactivity, making a precise understanding of the molecule's solid-state conformation essential for rational, structure-based drug design. This guide provides a comprehensive, field-proven methodology for the single-crystal X-ray diffraction (SC-XRD) analysis of 3-Ethoxyazetidine-3-carboxylic acid hydrochloride, a compound of interest for its potential as a constrained amino acid analogue. We will detail the entire workflow, from synthesis and crystallization to data collection, structure refinement, and interpretation, emphasizing the causal reasoning behind key experimental decisions.

Introduction: The Strategic Importance of the Azetidine Scaffold

Four-membered nitrogenous heterocycles, particularly azetidines, have emerged as "privileged scaffolds" in drug discovery.[1] Their inherent ring strain and non-planar geometry provide a rigid framework that can enhance metabolic stability, improve aqueous solubility, and present substituents in well-defined spatial orientations compared to more flexible or planar analogues.[1] The specific compound, 3-Ethoxyazetidine-3-carboxylic acid hydrochloride, combines the rigid azetidine core with a quaternary center featuring both a hydrogen-bond-accepting ethoxy group and a hydrogen-bond-donating carboxylic acid. As a hydrochloride salt, the azetidine nitrogen is protonated, creating an additional crucial site for directed intermolecular interactions.

X-ray crystallography stands as the definitive method for elucidating the precise three-dimensional arrangement of atoms in the solid state. For a molecule like this, a high-resolution crystal structure is invaluable, revealing:

-

Conformational Preferences: The exact pucker of the azetidine ring and the orientation of the ethoxy and carboxylic acid substituents.

-

Intermolecular Interactions: The detailed hydrogen-bonding network dictated by the azetidinium cation, the carboxylic acid, the ethoxy oxygen, and the chloride anion.

-

Stereoelectronic Effects: How the substituents influence the geometry and electronic properties of the strained ring.

This information is critical for computational modeling, understanding structure-activity relationships (SAR), and optimizing lead compounds.

Synthesis and Crystallization: The Foundation of Structural Analysis

The journey to a crystal structure begins with the synthesis of high-purity material and the subsequent growth of diffraction-quality single crystals. The quality of the crystal is the single most important determinant of the quality of the final structure.

Synthesis

The synthesis of 3-substituted azetidine carboxylic acids can be challenging.[2] A plausible route to the target compound would involve the appropriate protection of a precursor, introduction of the ethoxy group, and final deprotection. The final step would be salt formation with hydrochloric acid.

Crystallization Protocol

Obtaining single crystals of amino acid hydrochloride salts requires careful control over saturation and nucleation.[3] The presence of the hydrochloride salt generally enhances aqueous solubility, necessitating specific strategies to achieve supersaturation.

Experimental Protocol: Slow Evaporation Method

-

Solvent Selection: Begin by screening for suitable solvent systems. Given the polar, salt-like nature of the compound, primary choices include water, methanol, ethanol, or mixtures thereof. A mixture such as ethanol/water is often effective.

-

Solution Preparation: Prepare a saturated solution of 3-Ethoxyazetidine-3-carboxylic acid hydrochloride in the chosen solvent system at a slightly elevated temperature (e.g., 40-50 °C) to ensure complete dissolution.[4] A slight excess of HCl in the solution can sometimes aid in preventing the crystallization of the free amino acid.[3]

-

Filtration: Filter the warm solution through a 0.2 µm syringe filter into a clean, dust-free vial. This step is critical to remove any particulate matter that could act as uncontrolled nucleation sites, leading to the formation of many small crystals instead of a few large ones.

-

Crystal Growth: Cover the vial with a cap that is pierced with a few small holes using a needle. This allows for slow evaporation of the solvent over several days at a constant temperature (e.g., room temperature or in a 4 °C refrigerator). The rationale here is that slow solvent removal maintains a state of slight supersaturation, promoting ordered growth on a limited number of nucleation sites.

-

Harvesting: Once well-formed, prismatic, or plate-like crystals of a suitable size (approx. 0.1-0.3 mm in each dimension) are observed, they should be carefully harvested using a nylon loop and immediately coated in a cryoprotectant oil (e.g., Paratone-N) to prevent solvent loss and degradation.

Single-Crystal X-ray Diffraction (SC-XRD) Analysis

The core of the structural investigation lies in the diffraction experiment and subsequent data processing.

Data Collection Workflow

The following diagram outlines the standard workflow for SC-XRD data collection and analysis.

Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.

Step-by-Step Methodology

-

Crystal Mounting & Cooling: The cryo-coated crystal is mounted on a goniometer head and placed into the cold stream (typically 100 K) of the diffractometer. The low temperature is crucial as it minimizes atomic thermal motion, leading to higher resolution data and often better-quality structures.[4]

-

Data Collection: A modern single-crystal diffractometer (e.g., equipped with a Pilatus or Synergy detector) is used.[4] A preliminary set of frames is collected to determine the unit cell parameters and crystal system. A full sphere of diffraction data is then collected using a combination of omega (ω) and phi (φ) scans.

-

Data Reduction and Scaling: The raw diffraction images are processed to integrate the intensities of each reflection. The data is then scaled and corrected for experimental factors (e.g., absorption) using programs like SADABS.

-

Structure Solution and Refinement: The structure is typically solved using 'direct methods' or dual-space algorithms (e.g., SHELXT).[4] This provides an initial model of the atomic positions. This model is then refined against the experimental data using full-matrix least-squares on F² (e.g., with SHELXL).[4] Non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model, though those involved in strong hydrogen bonding may sometimes be located from the difference Fourier map.

Anticipated Structural Features and Interpretation

While a specific structure is not yet published, we can predict the key structural features based on related azetidine derivatives and amino acid hydrochlorides.[5][6][7]

Quantitative Data Summary

The following table summarizes expected crystallographic parameters, using data from a known 3-substituted azetidine as a comparative reference.[5]

| Parameter | Expected for Title Compound | Reference: 3-Aryl-3-arylmethoxyazetidine[5] |

| Empirical Formula | C₆H₁₂ClNO₃ | C₂₄H₂₅NO₂ |

| Formula Weight | 181.62 | 375.46 |

| Crystal System | Monoclinic or Orthorhombic | Monoclinic |

| Space Group | P2₁/c, P-1, or P2₁2₁2₁ | P2₁/n |

| a (Å) | 8 - 12 | 10.435(2) |

| b (Å) | 5 - 10 | 13.045(3) |

| c (Å) | 12 - 18 | 15.029(3) |

| β (°) | 90 - 110 (if monoclinic) | 108.08(3) |

| Volume (ų) | 700 - 1200 | 1944.3(7) |

| Z (Molecules/Unit Cell) | 4 | 4 |

| Calculated Density (g/cm³) | ~1.3 - 1.5 | 1.284 |

| R-factor (R1) | < 0.05 | - |

| Goodness-of-Fit (S) | ~1.0 | - |

Key Structural Insights

The most important information derived from the structure will be the intricate network of hydrogen bonds. The protonated azetidinium nitrogen (N-H⁺) and the carboxylic acid group (-COOH) are strong hydrogen bond donors. The chloride anion (Cl⁻), the carbonyl oxygen (C=O), and the ethoxy oxygen (-OEt) are key acceptors.

Caption: Anticipated Hydrogen Bonding Network.

Analysis of this network is critical. For example, the formation of a classic carboxylic acid dimer motif would strongly influence crystal packing, while strong N-H⁺···Cl⁻ and O-H···Cl⁻ interactions will be central to the lattice energy. The conformation of the ethoxy group will likely be determined by a combination of steric hindrance and its role as a weaker hydrogen bond acceptor.

Conclusion: From Structure to Application

A successful crystal structure analysis of 3-Ethoxyazetidine-3-carboxylic acid hydrochloride provides an unambiguous, high-resolution snapshot of its solid-state conformation and intermolecular interactions. This empirical data serves as a crucial validation point for computational models and provides direct, actionable insights for drug development professionals. By understanding how this constrained amino acid analogue presents its functional groups, scientists can more effectively design next-generation molecules with improved potency, selectivity, and pharmacokinetic properties. The protocols and interpretive framework presented in this guide offer a robust pathway to achieving this critical structural data.

References

- A Comparative Crystallographic Guide to 3-Substituted Azetidine Derivatives. (n.d.). BenchChem.

-

Berman, H. M., McGandy, E. L., Burgner, II, J. W., & VanEtten, R. L. (1969). Crystal and molecular structure of L-azetidine-2-carboxylic acid. A naturally occurring homolog of proline. Journal of the American Chemical Society, 91(22), 6177–6182. Retrieved from [Link]

-

Kries, H., et al. (2024). Molecular basis for azetidine-2-carboxylic acid biosynthesis. Nature Communications. Retrieved from [Link]

-

Mecking, S., et al. (2015). On the concomitant crystallization of amino acid crystals upon dissolution of some amino acid salt crystals. CrystEngComm, 17, 731-738. Retrieved from [Link]

-

Wawrzycka-Gorczyca, I., et al. (2021). Single-Crystal X-ray and Solid-State NMR Characterisation of AND-1184 and Its Hydrochloride Form. Molecules, 26(23), 7179. Retrieved from [Link]

-

Singh, G., et al. (2020). Structure of azetidine-containing compounds found in nature. ResearchGate. Retrieved from [Link]

-

PubChemLite. (n.d.). 3-ethoxyazetidine-3-carboxylic acid hydrochloride (C6H11NO3). Retrieved from [Link]

-

XRD scans of amino acid samples. (n.d.). ResearchGate. Retrieved from [Link]

-

Schurko, R. W., et al. (2006). Solid-State 35/37Cl NMR Spectroscopy of Hydrochloride Salts of Amino Acids Implicated in Chloride Ion Transport Channel Selectivity: Opportunities at 900 MHz. Journal of the American Chemical Society, 128(40), 13056–13057. Retrieved from [Link]

-

Sharma, S., et al. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances, 7(75), 47465-47494. Retrieved from [Link]

-

The Cambridge Crystallographic Data Centre (CCDC). (n.d.). The Largest Curated Crystal Structure Database. Retrieved from [Link]

-

Fleet, G. W. J., et al. (2006). 3-Hydroxyazetidine carboxylic acids: non-proteinogenic amino acids for medicinal chemists. Tetrahedron, 62(33), 7856-7865. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Recent advances in synthetic facets of immensely reactive azetidines - RSC Advances (RSC Publishing) DOI:10.1039/C7RA08884A [pubs.rsc.org]

- 3. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 4. Single-Crystal X-ray and Solid-State NMR Characterisation of AND-1184 and Its Hydrochloride Form [mdpi.com]

- 5. benchchem.com [benchchem.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Solubility of 3-Ethoxyazetidine-3-carboxylic acid hydrochloride

This guide provides a comprehensive technical overview of the solubility characteristics of 3-Ethoxyazetidine-3-carboxylic acid hydrochloride, a key building block in contemporary drug discovery. Designed for researchers, scientists, and drug development professionals, this document delves into the theoretical underpinnings of its solubility, outlines detailed experimental protocols for its empirical determination, and presents the information in a clear, actionable format. Our approach is grounded in established scientific principles to ensure accuracy and reproducibility.

Introduction: The Significance of Solubility in Drug Development

Solubility is a critical physicochemical property that profoundly influences a compound's journey from a laboratory curiosity to a therapeutic agent. For a molecule like 3-Ethoxyazetidine-3-carboxylic acid hydrochloride, which possesses a unique combination of functional groups, understanding its behavior in various solvent systems is paramount for formulation development, bioavailability, and overall therapeutic efficacy. Poor solubility can lead to challenges in administration and absorption, hindering the development of promising drug candidates. This guide aims to provide a detailed framework for assessing the solubility of this specific azetidine derivative.

Physicochemical Properties and Structural Analysis

3-Ethoxyazetidine-3-carboxylic acid hydrochloride has the molecular formula C6H12ClNO3 and a molecular weight of 181.61738 g/mol .[1] Its structure is characterized by three key functional groups that dictate its solubility profile: the azetidine ring, the ethoxy group, and the carboxylic acid hydrochloride.

-

Azetidine Ring: This four-membered nitrogen-containing heterocycle is a polar moiety. The nitrogen atom can act as a hydrogen bond acceptor, contributing to solubility in polar protic solvents.[2]

-

Ethoxy Group: The ethoxy group (-OCH2CH3) introduces a degree of lipophilicity. While the ether oxygen can act as a hydrogen bond acceptor, the ethyl group is nonpolar, which can influence solubility in both aqueous and organic media.[3][4]

-

Carboxylic Acid Hydrochloride: This is the most significant contributor to aqueous solubility. The carboxylic acid is a polar, hydrophilic group capable of hydrogen bonding.[5][6][7][8] As a hydrochloride salt, the molecule is ionic, which generally enhances its solubility in polar solvents, particularly water.[9]

Based on this structural analysis, we can predict a solubility profile that favors polar solvents.

Predicted Solubility Profile

A qualitative prediction of the solubility of 3-Ethoxyazetidine-3-carboxylic acid hydrochloride in a range of common laboratory solvents is presented below. These predictions are based on the principle of "like dissolves like" and the influence of the compound's functional groups.

| Solvent Class | Solvent | Predicted Solubility | Rationale |

| Polar Protic | Water | High | The hydrochloride salt form and the presence of the carboxylic acid and azetidine nitrogen allow for strong ion-dipole interactions and hydrogen bonding. |

| Methanol | High | Similar to water, methanol is a polar protic solvent that can engage in hydrogen bonding and solvate the ionic species effectively. | |

| Ethanol | Moderate to High | While still a good solvent, the increased hydrocarbon character of ethanol compared to methanol may slightly reduce solubility. | |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | High | DMSO is a strong polar apathetic solvent capable of solvating both the ionic and polar non-ionic parts of the molecule. |

| Acetonitrile | Moderate | Acetonitrile is less polar than DMSO and may be a less effective solvent for the highly polar hydrochloride salt. | |

| Acetone | Low to Moderate | Acetone's polarity is lower than that of acetonitrile, likely resulting in reduced solubility. | |

| Nonpolar | Dichloromethane (DCM) | Low | The ionic and highly polar nature of the compound makes it unlikely to be soluble in this nonpolar aprotic solvent. |

| Toluene | Very Low / Insoluble | Toluene is a nonpolar aromatic solvent and is not expected to effectively solvate the polar functional groups of the molecule. | |

| Hexane | Very Low / Insoluble | As a nonpolar aliphatic solvent, hexane is a poor solvent for polar and ionic compounds. |

Experimental Determination of Solubility

To obtain quantitative data, a systematic experimental approach is necessary. The isothermal shake-flask method is the gold standard for determining equilibrium solubility and is recommended for its accuracy and reliability.[2]

Materials and Equipment

-

3-Ethoxyazetidine-3-carboxylic acid hydrochloride (purity >99%)

-

Analytical grade solvents (Water, Methanol, Ethanol, DMSO, Acetonitrile, Acetone, Dichloromethane, Toluene, Hexane)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps

-

Thermostatic shaker bath

-

Centrifuge

-

Syringe filters (0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method.

Caption: Experimental workflow for solubility determination.

Step-by-Step Protocol

-

Preparation of Saturated Solutions:

-

Add an excess amount of 3-Ethoxyazetidine-3-carboxylic acid hydrochloride to a series of vials. The excess solid is crucial to ensure that equilibrium with the saturated solution is achieved.

-

Carefully add a precise volume of each test solvent to the respective vials.

-

-

Equilibration:

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a thermostatic shaker bath set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached. Preliminary experiments may be required to determine the optimal equilibration time.

-

-

Phase Separation:

-

After equilibration, remove the vials from the shaker and allow them to stand undisturbed at the same temperature to let the undissolved solid settle.

-

Centrifuge the vials to further separate the solid and liquid phases.

-

-

Sample Analysis:

-

Carefully withdraw an aliquot of the clear supernatant, ensuring no solid particles are disturbed.

-

Filter the aliquot through a 0.22 µm syringe filter into a clean vial. This step removes any remaining microscopic particles.

-

Prepare a series of dilutions of the filtered supernatant with a suitable mobile phase for HPLC analysis.

-

Quantify the concentration of the dissolved compound using a validated HPLC method with a calibration curve.

-

-

Data Analysis:

-

Calculate the solubility from the measured concentration and the dilution factor. Express the results in units such as mg/mL or mol/L.

-

Perform each experiment in triplicate to ensure reproducibility and report the results as the mean ± standard deviation.

-

Interpreting the Results and Conclusion

The experimentally determined solubility data will provide a quantitative understanding of the behavior of 3-Ethoxyazetidine-3-carboxylic acid hydrochloride in different solvent systems. This information is invaluable for:

-

Formulation Development: Selecting appropriate solvent systems for liquid formulations or for use in the manufacturing process of solid dosage forms.

-

Preclinical Studies: Preparing solutions for in vitro and in vivo assays.

-

Process Chemistry: Optimizing reaction and purification conditions where the compound is a reactant or product.

References

-

A review of methods for solubility determination in biopharmaceutical drug characterisation. (URL: [Link])

- Solubility of Things - Azetidine. (URL: not available)

-

3-ethoxyazetidine-3-carboxylic acid hydrochloride (C6H11NO3) - PubChemLite. (URL: [Link])

- Method for determining solubility of a chemical compound - Google P

-

Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle - RSC Publishing. (URL: [Link])

-

Solubility of organic amine salts - Sciencemadness.org. (URL: [Link])

-

Carboxylic acid - Properties, Structure, Reactions - Britannica. (URL: [Link])

-

How does the solubility of carboxylic acids in water decrease with increase in molecular mass? - Quora. (URL: [Link])

-

What evidence is there that the carboxylic acids are soluble or insoluble in aqueous solution? How could we explain this evidence in terms of molecular structure of the acids? - Quora. (URL: [Link])

-

Physical Properties of Carboxylic Acids | TSFX. (URL: [Link])

-

Why the water solubility of alcohols decreases as the size of the alkyl group increases? (URL: [Link])

-

Solubility – Introductory Organic Chemistry - Open Oregon Educational Resources. (URL: [Link])

-

Solubility - Chemistry LibreTexts. (URL: [Link])

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. researchgate.net [researchgate.net]

- 3. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Carboxylic acid - Properties, Structure, Reactions | Britannica [britannica.com]

- 6. quora.com [quora.com]

- 7. quora.com [quora.com]

- 8. tsfx.edu.au [tsfx.edu.au]

- 9. Sciencemadness Discussion Board - Solubility of organic amine salts - Powered by XMB 1.9.11 [sciencemadness.org]